6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a suitable thiourea derivative under reflux conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that it may have anticancer properties, particularly as a CDK2 inhibitor.
Industry: Its derivatives could be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This action can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine: Known for its use as an mTOR kinase and PI3 kinase inhibitor.
N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Also used as kinase inhibitors.
7-deazaadenine derivatives: These compounds have shown significant biological activities, including anti-HIV and antitumor properties.
Uniqueness
What sets 6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one apart is its unique combination of a thioxo group and a methoxybenzyl substituent, which may contribute to its distinct biological activities and potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17N3O2S/c1-20-11-4-2-10(3-5-11)8-18-7-6-13-12(9-18)14(19)17-15(21)16-13/h2-5H,6-9H2,1H3,(H2,16,17,19,21) |
InChI Key |
SDMIEGKQXVQIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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